4-Bromo-5-(morpholin-4-yl)pyridazin-3(2h)-one
Description
4-Bromo-5-(morpholin-4-yl)pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core substituted with bromine at the 4-position and a morpholine group at the 5-position. Pyridazinone derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The bromine atom enhances electrophilicity, while the morpholine moiety contributes to solubility and hydrogen-bonding interactions, which are critical for pharmacological activity and crystallinity.
Properties
IUPAC Name |
5-bromo-4-morpholin-4-yl-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O2/c9-7-6(5-10-11-8(7)13)12-1-3-14-4-2-12/h5H,1-4H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEGELZMEWDUKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)NN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289999 | |
| Record name | 4-Bromo-5-(morpholin-4-yl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5592-57-4 | |
| Record name | NSC66072 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-5-(morpholin-4-yl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(morpholin-4-yl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Morpholine Substitution: The morpholine ring can be introduced through nucleophilic substitution reactions. This can be done by reacting the brominated pyridazinone with morpholine in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production methods for 4-Bromo-5-(morpholin-4-yl)pyridazin-3(2H)-one would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 4 undergoes substitution with nucleophiles under catalytic or thermal conditions.
Key Reactions:
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Amination : Palladium-catalyzed coupling with amines yields 4-amino derivatives. For example, using Buchwald-Hartwig conditions (Pd(OAc)₂/Xantphos, Cs₂CO₃, 100°C), morpholine or piperazine derivatives are synthesized with yields up to 85% .
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Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids introduce aryl groups at position 4. A representative protocol uses Pd(PPh₃)₄, K₂CO₃, and dioxane/H₂O (80°C, 12 h), achieving conversions >90% .
Table 1: SNAr Reaction Outcomes
Functionalization of the Morpholine Substituent
The morpholine group participates in N-alkylation and ring-opening reactions:
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N-Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in acetone/K₂CO₃ selectively alkylates the morpholine nitrogen, forming quaternary ammonium salts .
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Ring-Opening : Strong acids (HCl, H₂SO₄) cleave the morpholine ring, generating amino alcohol intermediates for further derivatization .
Oxidation and Reduction
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Oxidation : The pyridazinone ring is resistant to oxidation, but the morpholine moiety can be oxidized to morpholine N-oxide using m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ (rt, 6 h).
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Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridazinone ring to a dihydropyridazine derivative, though this is seldom reported due to competing dehalogenation.
Stability and Reaction Monitoring
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Degradation Pathways : Hydrolysis under acidic conditions (pH < 3) cleaves the morpholine ring, while basic conditions (pH > 10) promote debromination .
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Analytical Methods : HPLC (C18 column, MeCN/H₂O gradient) and LC-MS track reaction progress and purity (>95% in optimized protocols) .
This compound’s versatility in SNAr and functional group transformations makes it invaluable for synthesizing bioactive molecules. Rigorous control of reaction conditions (temperature, catalyst loading) is critical to minimizing side reactions like debromination or ring degradation.
Scientific Research Applications
4-Bromo-5-(morpholin-4-yl)pyridazin-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders or cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets such as enzymes or receptors.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(morpholin-4-yl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Bromo-5-(morpholin-4-yl)pyridazin-3(2H)-one with structurally related pyridazinone derivatives, focusing on substituents, physicochemical properties, and functional attributes:
Key Observations:
Morpholine vs. Piperidine: Morpholine’s oxygen atom facilitates hydrogen bonding, improving crystallinity and solubility, while piperidine derivatives (e.g., ) may exhibit stronger basicity and membrane permeability.
Spectroscopic Trends: IR spectra of pyridazinones consistently show C=O stretches near 1650–1653 cm⁻¹ (e.g., ). Morpholine’s N–H and C–O stretches appear at 3250–3430 cm⁻¹ and 1160–1335 cm⁻¹, respectively .
Crystallinity and Packing :
- Morpholine-containing analogs (e.g., ) form hydrogen-bonded dimers (N–H⋯O) and π-π interactions, stabilizing the crystal lattice. Bromine’s larger atomic radius may increase van der Waals interactions compared to chlorine .
Biological Relevance: Morpholine-substituted pyridazinones (e.g., ) exhibit analgesic activity, suggesting the target compound may share similar pharmacological profiles. Bromine’s electron-withdrawing effect could modulate enzyme binding affinity.
Challenges and Opportunities
Biological Activity
4-Bromo-5-(morpholin-4-yl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a bromine atom and a morpholine ring, which may enhance its interaction with biological targets.
Pharmacological Properties
Pyridazinones, including 4-bromo-5-(morpholin-4-yl)pyridazin-3(2H)-one, have been reported to exhibit a wide range of pharmacological activities such as:
- Anticancer : Studies suggest that pyridazinone derivatives can inhibit the growth of various cancer cell lines, including breast and liver cancer cells .
- Anti-inflammatory : These compounds have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases .
- Antidiabetic : Some derivatives display significant antidiabetic activity by modulating glucose metabolism .
- Antimicrobial : The broad-spectrum antimicrobial properties of pyridazinones make them useful in combating bacterial infections .
The biological activity of 4-bromo-5-(morpholin-4-yl)pyridazin-3(2H)-one is likely mediated through interactions with specific molecular targets such as enzymes and receptors. The unique structural features of this compound may facilitate binding and modulation of these targets, influencing various biological pathways.
In Vitro Studies
Recent studies have evaluated the anticancer activity of pyridazinone derivatives. For instance, a series of compounds were synthesized and tested against breast cancer cell lines (MDA-MB-231), showing significant inhibition of cell proliferation at micromolar concentrations. The most promising compounds induced apoptosis and enhanced caspase-3 activity, confirming their potential as anticancer agents .
Structure-Activity Relationship (SAR)
Research has focused on understanding how structural modifications influence the biological activity of pyridazinones. For example, the introduction of different substituents at specific positions on the pyridazinone ring has been shown to enhance or diminish inhibitory effects against targets like monoamine oxidase (MAO) and BRAF .
| Compound | IC50 (µM) | Target |
|---|---|---|
| T6 | 0.013 | MAO-B |
| T3 | 0.039 | MAO-B |
| T1 | >10 | MAO-B |
Comparative Analysis with Similar Compounds
Comparative studies have highlighted the unique reactivity and biological activity conferred by the bromine atom and morpholine ring in 4-bromo-5-(morpholin-4-yl)pyridazin-3(2H)-one compared to other pyridazinone derivatives. This uniqueness may lead to improved selectivity and potency against specific biological targets, making it a valuable scaffold in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
